molecular formula C5H9N3O B12815638 (R)-1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanol

(R)-1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanol

Cat. No.: B12815638
M. Wt: 127.14 g/mol
InChI Key: RPSWYONBTAKFBW-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanol is a chiral compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanol typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method involves the reaction of 1-methyl-1H-1,2,4-triazole with an appropriate chiral epoxide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-25°C to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of ®-1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanol may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of immobilized chiral catalysts on solid supports can also be employed to facilitate the separation and reuse of the catalyst, thereby reducing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

®-1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The triazole ring can be reduced under specific conditions to yield a dihydrotriazole derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Jones reagent.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the triazole ring.

    Substitution: Nucleophilic substitution reactions often use reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) for converting the hydroxyl group to a halide.

Major Products

    Oxidation: The major product is the corresponding ketone.

    Reduction: The major product is the dihydrotriazole derivative.

    Substitution: The major products are the halide or amine derivatives, depending on the substituent introduced.

Scientific Research Applications

®-1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a precursor for the synthesis of active pharmaceutical ingredients (APIs).

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of ®-1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanol depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The triazole ring is known to form strong hydrogen bonds and coordinate with metal ions, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanol: The enantiomer of the compound, which may have different biological activities and properties.

    1-(1H-1,2,4-Triazol-5-yl)ethanol: A non-chiral analog that lacks the methyl group on the triazole ring.

    1-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanol: A positional isomer with the triazole ring substituted at a different nitrogen atom.

Uniqueness

®-1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanol is unique due to its chiral nature and the specific substitution pattern on the triazole ring. This configuration can lead to distinct interactions with biological targets and different chemical reactivity compared to its analogs and isomers.

Biological Activity

(R)-1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanol, with the CAS number 2349385-62-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₅H₉N₃O
  • Molecular Weight : 127.14 g/mol
  • Structure : The compound features a triazole ring which is known for its diverse biological activities.

Biological Activity Overview

This compound has been investigated for various biological activities:

Antimicrobial Activity

Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. The mechanism often involves interference with the synthesis of ergosterol in fungi or inhibition of bacterial cell wall synthesis.

Anticancer Properties

Triazole derivatives have shown promise in cancer therapy. For instance, studies have reported that certain triazole compounds can inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of fungal growth
AnticancerHDAC inhibition leading to reduced tumor growth
Enzyme InhibitionPotential inhibition of kinases

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in critical metabolic pathways.
  • Interaction with Receptors : The triazole ring allows for hydrogen bonding with target proteins, influencing their activity.
  • Disruption of Cellular Processes : By interfering with nucleic acid synthesis or protein function, the compound can exert cytotoxic effects on rapidly dividing cells.

Study 1: Antimicrobial Efficacy

A study conducted on various triazole derivatives, including this compound, demonstrated significant antifungal activity against Candida species. The minimum inhibitory concentration (MIC) values were found to be comparable to established antifungal agents.

Study 2: Cancer Cell Line Testing

In vitro testing against several cancer cell lines revealed that this compound exhibited dose-dependent cytotoxicity. The compound's IC50 values were determined through MTT assays and showed promising results in inhibiting cell proliferation.

Table 2: IC50 Values Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
HeLa15 ± 3
MCF720 ± 4
A54912 ± 2

Properties

Molecular Formula

C5H9N3O

Molecular Weight

127.14 g/mol

IUPAC Name

(1R)-1-(2-methyl-1,2,4-triazol-3-yl)ethanol

InChI

InChI=1S/C5H9N3O/c1-4(9)5-6-3-7-8(5)2/h3-4,9H,1-2H3/t4-/m1/s1

InChI Key

RPSWYONBTAKFBW-SCSAIBSYSA-N

Isomeric SMILES

C[C@H](C1=NC=NN1C)O

Canonical SMILES

CC(C1=NC=NN1C)O

Origin of Product

United States

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